molecular formula C17H20N6O2 B2806060 3-(dimethylamino)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide CAS No. 2034275-14-2

3-(dimethylamino)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide

Cat. No.: B2806060
CAS No.: 2034275-14-2
M. Wt: 340.387
InChI Key: QLCQXVTZBYMVMY-UHFFFAOYSA-N
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Description

The compound 3-(dimethylamino)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide features a [1,2,4]triazolo[4,3-a]pyrazine core substituted with an ethoxy group at position 6. A methylene bridge links this heterocyclic system to a benzamide moiety bearing a dimethylamino group at the 3-position. While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs offer insights into its likely properties and activities.

Properties

IUPAC Name

3-(dimethylamino)-N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2/c1-4-25-17-15-21-20-14(23(15)9-8-18-17)11-19-16(24)12-6-5-7-13(10-12)22(2)3/h5-10H,4,11H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCQXVTZBYMVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CC(=CC=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(dimethylamino)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H17N7O2C_{14}H_{17}N_{7}O_{2} with a molecular weight of approximately 315.33 g/mol. It features multiple functional groups including a dimethylamino group and a benzamide moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC14H17N7O2
Molecular Weight315.33 g/mol
CAS Number2034201-25-5

Research indicates that compounds similar to 3-(dimethylamino)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide may act as selective antagonists for various receptors, including neurokinin receptors. This mechanism is pivotal in modulating neurotransmitter release and could have implications in treating central nervous system disorders.

Antitumor Effects

Studies have shown that benzamide derivatives exhibit significant antitumor activity. For instance, compounds structurally related to 3-(dimethylamino)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide have been tested against various cancer cell lines. The results demonstrated cytotoxic effects that were notably higher than standard chemotherapeutic agents.

Inhibition of Kinase Activity

Research has identified that certain benzamide derivatives can inhibit kinase activity effectively. For example, a related compound showed nanomolar inhibition of MET kinase activity in preclinical studies . This inhibition is crucial for cancer therapy as it can prevent tumor growth and proliferation.

Case Studies

  • Study on Anticancer Activity :
    A recent study evaluated the anticancer properties of a series of benzamide derivatives, including those similar to the compound . The findings revealed that several compounds significantly inhibited cell proliferation in vitro and exhibited promising results in vivo models.
  • Neurokinin Receptor Antagonism :
    Another study focused on the neurokinin receptor antagonism potential of related compounds. It was found that these compounds could effectively block neurokinin signaling pathways, suggesting therapeutic applications in managing pain and anxiety disorders.

Comparison with Similar Compounds

Key Observations :

  • Ethoxy vs. Hydroxy groups, however, may confer higher aqueous solubility via ionization.
  • Ethoxy vs. Methoxy : Ethoxy’s longer alkyl chain increases molecular weight and logP, which could prolong metabolic stability but reduce solubility .

Substituent Variations on the Benzamide Moiety

The benzamide substituent modulates electronic and steric interactions:

Compound Name Benzamide Substituent Key Features Biological Relevance (Inferred) Reference
Target Compound 3-(Dimethylamino) Basic, polar, enhances solubility Potential CNS activity -
3-Chloro-N-((8-ethoxy-triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide 3-Chloro Electron-withdrawing, lipophilic Anticancer activity (analogs in )
4-Cyano-N-((8-hydroxy-triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide 4-Cyano Electron-withdrawing, polar Enzyme inhibition (e.g., kinases)
N-((8-Methoxy-triazolo[4,3-a]pyrazin-3-yl)methyl)benzothiadiazole-5-carboxamide Benzothiadiazole Rigid, planar, π-deficient DNA intercalation or protease inhibition

Key Observations :

  • Dimethylamino: The dimethylamino group in the target compound introduces basicity (pKa ~8–9), enhancing solubility in acidic environments (e.g., gastric fluid) .

Core Heterocyclic Structure Variations

Replacing the triazolo-pyrazine core alters electronic properties and binding affinity:

Compound Name Core Structure Key Features Biological Relevance Reference
Target Compound [1,2,4]Triazolo[4,3-a]pyrazine Planar, π-rich, moderate basicity Adenosine receptor modulation (analogs in ) -
N-(3-(6-Methyl-triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide [1,2,4]Triazolo[4,3-b]pyridazine Larger heterocycle, increased π-density Antimicrobial activity
N-(4-(4-Chlorophenyl)-8-thioxo-pyrazolo-triazolo-pyrimidin-3-yl)benzamide Pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidine Fused tricyclic system, thioxo group EGFR inhibition

Key Observations :

  • Triazolo-Pyrazine vs. Triazolo-Pyridazine : Pyridazine’s additional nitrogen atom increases polarity and hydrogen-bonding capacity, which may improve target selectivity .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 3-(dimethylamino)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis of triazolo-pyrazine derivatives typically involves cyclization reactions starting from precursors like ethyl 2-amino-2-thioxoacetate or hydrazine derivatives. For example, intermediate 8-ethoxy-triazolo[4,3-a]pyrazine can be synthesized via refluxing with carbonyldiimidazole in anhydrous DMSO or ethanol, followed by alkylation/amidation steps .
  • Optimization : Key parameters include solvent choice (e.g., DMSO for polar aprotic conditions), temperature (60–100°C for cyclization), and catalysts (e.g., K₂CO₃ for deprotonation). Yields improve with stoichiometric control of reagents like methyl iodide or benzyl halides .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR : Assign peaks for dimethylamino (δ ~2.8–3.2 ppm) and ethoxy groups (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.5 ppm for OCH₂). Triazolo-pyrazine protons appear as distinct singlets or doublets in aromatic regions .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ (exact mass ~409.4 g/mol) and fragmentation patterns.
  • HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) for purity assessment (>95%) .

Advanced Research Questions

Q. What experimental strategies are recommended to investigate the compound’s mechanism of action in biological systems?

  • In Vitro Assays :

  • Receptor Binding : Screen against adenosine A₁/A₂A receptors (common targets for triazolo-pyrazines) using radioligand displacement assays .
  • Kinase Inhibition : Use fluorescence-based assays (e.g., EGFR-TK inhibition) with IC₅₀ determination .
    • In Vivo Models : Administer in rodent models (e.g., neuroinflammatory or cancer xenografts) at 10–50 mg/kg doses, monitoring pharmacokinetics (T₁/₂, Cmax) via LC-MS .

Q. How can structure-activity relationships (SAR) be explored to enhance target affinity or selectivity?

  • Substituent Variation :

  • Replace ethoxy with bulkier alkoxy (e.g., isopropoxy) to assess steric effects on receptor binding .
  • Modify the benzamide group (e.g., chloro or methoxy substituents) to alter electronic properties .
    • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) using PDB structures (e.g., COX-2 or kinase domains) to predict binding modes .

Q. What are the challenges in reconciling contradictory data from biological activity studies?

  • Case Example : Discrepancies in IC₅₀ values between enzyme assays (nM range) and cell-based assays (µM range) may arise from differential cell permeability or off-target effects.
  • Resolution :

  • Validate assays with positive controls (e.g., known A₂A antagonists like ZM241385).
  • Use siRNA knockdown to confirm target specificity .

Q. How can researchers optimize the compound’s solubility and stability for in vivo applications?

  • Formulation Strategies :

  • Use co-solvents (e.g., PEG-400 or cyclodextrins) to enhance aqueous solubility.
  • Stability testing under physiological pH (4–8) and temperature (37°C) via accelerated degradation studies .

Methodological Challenges and Solutions

Q. What are the pitfalls in scaling up synthesis, and how can they be addressed?

  • Challenges : Low yields (<40%) during amidation steps due to steric hindrance or side reactions.
  • Solutions :

  • Switch to microwave-assisted synthesis for faster reaction times and higher purity .
  • Use flow chemistry for continuous processing of intermediates .

Q. How should researchers interpret conflicting spectral data (e.g., NMR vs. MS)?

  • Case Example : A mismatch between theoretical and observed molecular weights may indicate incomplete purification or degradation.
  • Action Plan :

  • Re-purify via column chromatography (silica gel, CH₂Cl₂/MeOH gradients).
  • Re-run NMR in deuterated DMSO or CDCl₃ to resolve solvent-related artifacts .

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